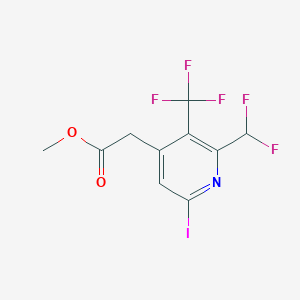
Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate is a complex organic compound characterized by the presence of multiple halogen atoms and a pyridine ring
Preparation Methods
The synthesis of Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the difluoromethyl, iodo, and trifluoromethyl groups. Common reagents used in these reactions include halogenating agents, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Addition: The presence of multiple halogen atoms allows for addition reactions with various reagents, forming new compounds with different functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to control the reaction pathways and achieve the desired products .
Scientific Research Applications
Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials, contributing to the development of new industrial products
Mechanism of Action
The mechanism of action of Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s halogen atoms and pyridine ring enable it to form specific interactions with these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-4-acetate can be compared with other similar compounds, such as:
- Methyl 6-(difluoromethyl)-2-nitro-3-(trifluoromethyl)pyridine-4-acetate
- Methyl 6-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine-4-acetate
These compounds share similar structural features, such as the presence of difluoromethyl and trifluoromethyl groups, but differ in other functional groups and their positions on the pyridine ring. The uniqueness of this compound lies in the specific arrangement of its halogen atoms and functional groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C10H7F5INO2 |
|---|---|
Molecular Weight |
395.06 g/mol |
IUPAC Name |
methyl 2-[2-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridin-4-yl]acetate |
InChI |
InChI=1S/C10H7F5INO2/c1-19-6(18)3-4-2-5(16)17-8(9(11)12)7(4)10(13,14)15/h2,9H,3H2,1H3 |
InChI Key |
VXRXXSWCJQTKRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=NC(=C1C(F)(F)F)C(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


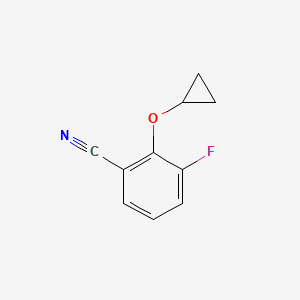
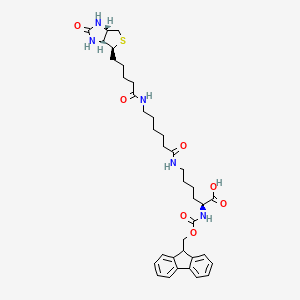
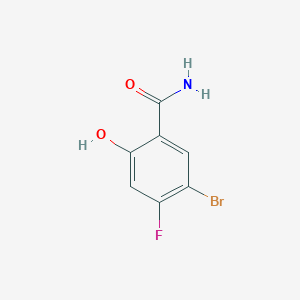

![N'-[2-(4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B14807693.png)

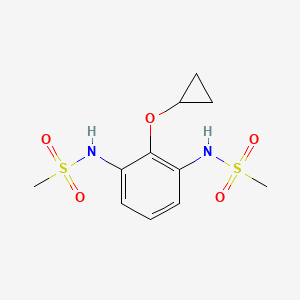
![N-(4-ethoxyphenyl)-4-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14807722.png)

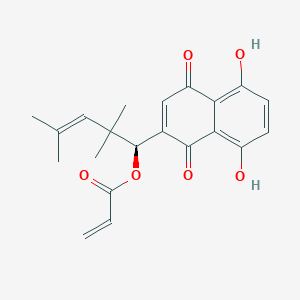
![Propyl (1-{[(2-chlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14807737.png)
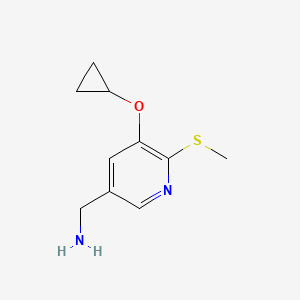
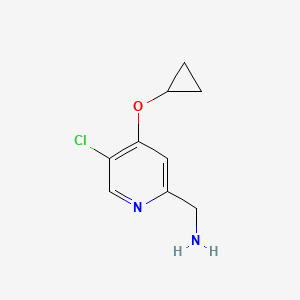
![(4-Chlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14807763.png)
